1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene
Overview
Description
1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene is an organic compound with the molecular formula C10H8BrF3. It is characterized by a bromine atom attached to a benzene ring, which is further substituted with a trifluoromethyl group on a cyclopropyl ring.
Mechanism of Action
Target of Action
This compound is a relatively new and specific chemical entity, and its exact biological targets may still be under investigation .
Mode of Action
Like many brominated and fluorinated compounds, it may interact with its targets through halogen bonding or other types of interactions .
Pharmacokinetics
The presence of the trifluoromethyl group and the cyclopropyl ring could potentially influence its pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(1-(trifluoromethyl)cyclopropyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alkanes or alcohols under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products Formed:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-Bromo-4-(trifluoromethyl)benzene: Similar structure but lacks the cyclopropyl ring.
4-Bromobenzotrifluoride: Another related compound with a trifluoromethyl group directly attached to the benzene ring.
Uniqueness: 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene is unique due to the presence of both a bromine atom and a trifluoromethyl-substituted cyclopropyl ring, which imparts distinct chemical and physical properties compared to its analogs .
Biological Activity
1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene is an organic compound with the molecular formula and a molecular weight of 265.07 g/mol. This compound features a bromine atom attached to a benzene ring, which is further substituted with a cyclopropyl group containing a trifluoromethyl substituent. Its unique structure suggests potential biological activity, particularly as a precursor in the synthesis of various pharmacologically relevant compounds.
The compound is typically encountered as a clear, colorless liquid at room temperature and exhibits stability under dry conditions. The presence of the bromine atom allows for nucleophilic substitution reactions, making it a valuable building block in organic synthesis.
While specific biological activities of this compound have not been extensively characterized, its role as a precursor for T-type calcium channel blockers suggests it may influence neuronal excitability. T-type calcium channels are implicated in various neurological conditions, including epilepsy, where their inhibition can reduce hyperexcitability associated with seizures.
Toxicity Studies
Toxicity assessments have been conducted on structurally similar compounds, providing insights into potential safety profiles. For instance, studies on related brominated compounds indicate that they may exhibit neurotoxic effects at high doses, including tremors and weight loss in animal models . The median lethal dose (LD50) for some related compounds has been reported as approximately 2,700 mg/kg in rats .
Structure-Activity Relationship (SAR)
The trifluoromethyl group is known to enhance biological activity in various classes of drugs. Research indicates that the inclusion of trifluoromethyl groups can significantly increase the potency of compounds targeting neurotransmitter uptake mechanisms . This suggests that this compound could potentially exhibit enhanced efficacy in drug formulations due to this substituent.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with other similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Bromo-1-(trifluoromethyl)cyclohexane | Cyclohexane instead of cyclopropane | |
1-Bromo-3-(trifluoromethyl)benzene | Different position of bromine on benzene | |
2-Bromo-4-(1-trifluoromethyl)phenol | Contains a hydroxyl group | |
1-Bromo-2-methyl-4-(trifluoromethyl)benzene | Methyl substitution on benzene |
The distinct feature of this compound lies in its combination of a trifluoromethyl-substituted cyclopropane and a para-bromobenzene structure, which may impart unique chemical reactivity and biological properties compared to its analogs.
Properties
IUPAC Name |
1-bromo-4-[1-(trifluoromethyl)cyclopropyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3/c11-8-3-1-7(2-4-8)9(5-6-9)10(12,13)14/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOJKFHNKMTEFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679304 | |
Record name | 1-Bromo-4-[1-(trifluoromethyl)cyclopropyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227160-18-0 | |
Record name | 1-Bromo-4-[1-(trifluoromethyl)cyclopropyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-[1-(trifluoromethyl)cyclopropyl]benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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